

chemical properties of 5-Iodo-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: *5-Iodo-1H-indole-3-carbaldehyde*

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An In-depth Technical Guide to the Chemical Properties of **5-Iodo-1H-indole-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1H-indole-3-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its trifunctional nature—comprising a reactive aldehyde, an acidic N-H proton, and a versatile carbon-iodine bond—offers a rich landscape for chemical derivatization. This guide provides an in-depth exploration of its synthesis, spectroscopic profile, and core chemical reactivity. We will dissect the causality behind key synthetic transformations, including electrophilic substitutions, nucleophilic additions, and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols.

Introduction: A Molecule of Strategic Importance

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceutical agents.^[1] The introduction of specific functional groups onto this scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties.

5-Iodo-1H-indole-3-carbaldehyde (Figure 1) has emerged as a particularly valuable intermediate due to its three distinct points of reactivity:

- The Aldehyde at C3: Acts as an electrophilic center, enabling condensations, reductions, oxidations, and the formation of various carbon-carbon and carbon-heteroatom bonds.[2]
- The Indole Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated to generate a nucleophile for alkylation, acylation, or sulfonylation, which also serves to protect the nitrogen and modulate the ring's electronic properties.
- The Iodine at C5: This is arguably its most strategic feature. The carbon-iodine bond is an exceptional handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile construction of complex biaryl systems and other carbon-carbon or carbon-heteroatom linkages.[3]

This guide will systematically explore the chemistry of this versatile molecule, providing the foundational knowledge required for its effective application in complex synthetic campaigns.

Figure 1: Structure of **5-Iodo-1H-indole-3-carbaldehyde**

Caption: The chemical structure of **5-Iodo-1H-indole-3-carbaldehyde**.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Physical Properties

The key physicochemical properties of **5-Iodo-1H-indole-3-carbaldehyde** are summarized in Table 1. It is typically a white to off-white solid with a melting point around 185-186 °C.[4] It is advisable to store the compound in a dark place under an inert atmosphere, at refrigerated temperatures (2-8°C), to prevent degradation.

Table 1: Physicochemical Properties of **5-Iodo-1H-indole-3-carbaldehyde**

Property	Value	Reference
IUPAC Name	5-iodo-1H-indole-3-carbaldehyde	[5]
CAS Number	114144-17-1	[5]
Molecular Formula	C ₉ H ₆ INO	[5]
Molecular Weight	271.05 g/mol	[5]
Appearance	White solid	[4]
Melting Point	185 - 186 °C	[4]

Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the compound. The data presented in Table 2 is characteristic for this molecule.[4]

Table 2: Spectroscopic Data for **5-Iodo-1H-indole-3-carbaldehyde**

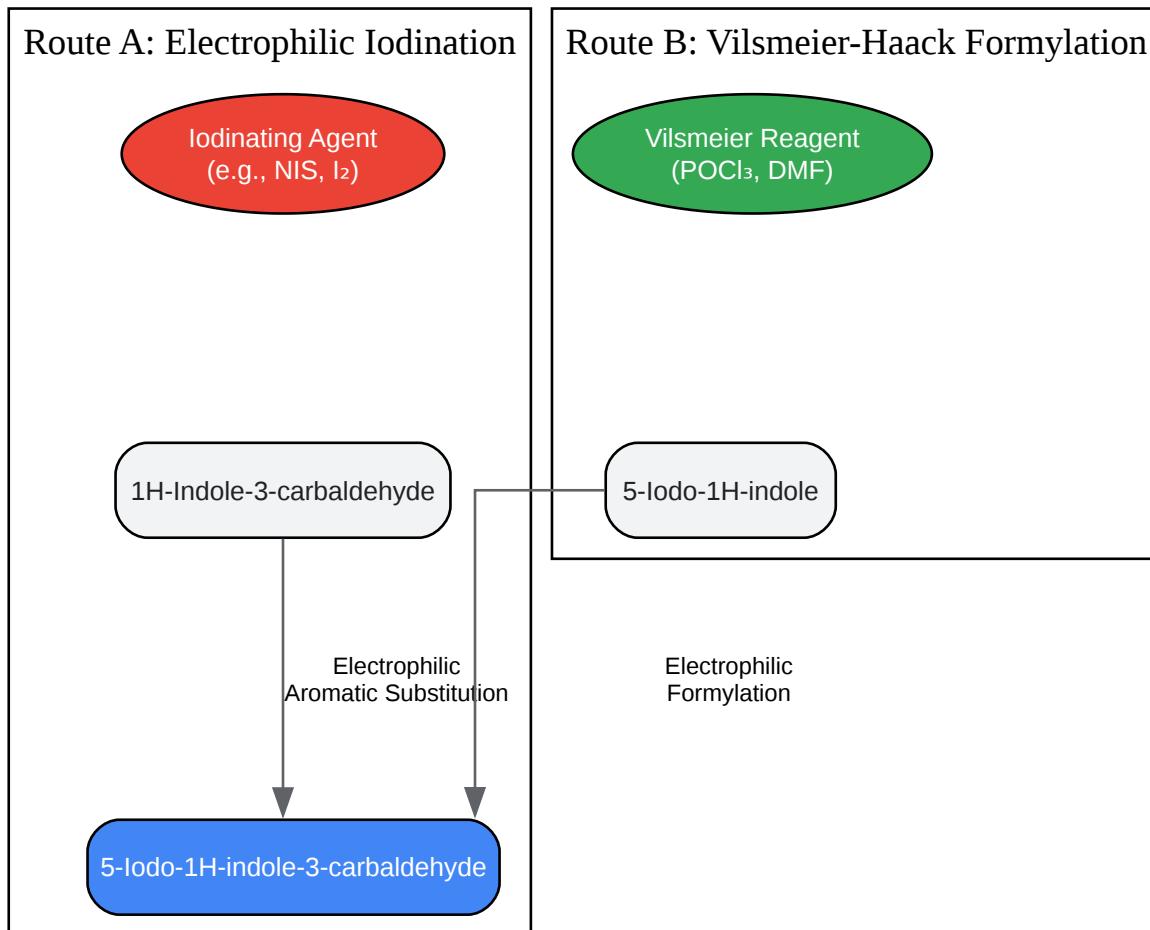
Technique	Data (Solvent: DMSO-d ₆)	Assignment
¹ H NMR	δ 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J=3.1 Hz, 1H), 7.53 (dd, J=8.5, 1.4 Hz, 1H), 7.37 (d, J=8.5 Hz, 1H)	NH, CHO, H4, H2, H6, H7
¹³ C NMR	δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6	CHO, C7a, C2, C6, C4, C3a, C3, C7, C5
IR (cm ⁻¹)	3239, 1650, 1435, 1386, 878	N-H stretch, C=O stretch (conjugated), Aromatic C=C, C-H bend, C-I associated
HRMS (ESI)	m/z calculated for C ₉ H ₆ INNaO [M+Na] ⁺ : 293.9386	Found: 293.9385

Note: NMR assignments are based on standard indole numbering.

Synthesis Strategies

Two primary retrosynthetic disconnections are commonly employed for the preparation of **5-Iodo-1H-indole-3-carbaldehyde**:

Iodo-1H-indole-3-carbaldehyde: direct iodination of the pre-formed indole-3-carbaldehyde or formylation of 5-iodoindole.



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Caption: Key retrosynthetic approaches to **5-Iodo-1H-indole-3-carbaldehyde**.

Route A: Direct C5-H Iodination

This is often the more direct approach. The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution.^[6] While the C3 position is the most nucleophilic site on an unsubstituted indole, the presence of the aldehyde group at C3 deactivates the pyrrole ring

slightly and directs incoming electrophiles to the benzene portion of the molecule, primarily at the C5 position.

Causality: The choice of iodinating agent and catalyst is critical. N-Iodosuccinimide (NIS) is a mild and effective source of the electrophilic iodonium ion (I^+). A Lewis acid, such as $BF_3 \cdot Et_2O$, is used to activate the NIS, increasing its electrophilicity and promoting the reaction under mild conditions.^[4]

Experimental Protocol: Synthesis via Direct Iodination^[4]

- **Setup:** To a 10 mL round-bottom flask, add 1H-indole-3-carbaldehyde (0.5 mmol, 1.0 equiv) and N-Iodosuccinimide (NIS) (0.5 mmol, 1.0 equiv).
- **Solvent:** Add anhydrous dichloromethane (3 mL).
- **Initiation:** Add boron trifluoride etherate ($BF_3 \cdot Et_2O$) (1.0 mmol, 2.0 equiv) dropwise to the stirred suspension at room temperature under an air atmosphere.
- **Reaction:** Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (Eluent: ethyl acetate/petroleum ether 1:2).
- **Workup:** Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution. Extract the mixture with ethyl acetate (3 x 10 mL).
- **Purification:** Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford **5-Iodo-1H-indole-3-carbaldehyde** as a white solid.

Route B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and powerful method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.^{[7][8]} This route involves the reaction of 5-iodoindole with the Vilsmeier reagent, an electrophilic chloromethyleneiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride ($POCl_3$).^[9] The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Causality: This method is advantageous when 5-iodoindole is more readily available or cost-effective than indole-3-carbaldehyde. The reaction is highly regioselective for the electron-rich C3 position of the indole nucleus. Recent advancements have even led to catalytic versions of this reaction, reducing the need for stoichiometric amounts of caustic reagents.[\[10\]](#)

Core Chemical Reactivity

The synthetic utility of **5-Iodo-1H-indole-3-carbaldehyde** stems from the orthogonal reactivity of its functional groups. Strategic manipulation allows for selective derivatization at the aldehyde, the indole nitrogen, or the C5-iodo position.

Reactions at the Aldehyde Group (C3)

The aldehyde functionality is a versatile electrophilic site.

- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., $\text{NaBH}(\text{OAc})_3$, NaBH_3CN) provides C3-aminomethyl indoles.
- Condensation Reactions: It readily forms Schiff bases (imines) upon reaction with primary amines or hydrazines. These products can be valuable intermediates or final targets themselves.[\[11\]](#) For instance, condensation with thiosemicarbazides yields thiosemicarbazone derivatives, which have been investigated for their biological activities.[\[11\]](#)
- Wittig and Horner-Wadsworth-Emmons Reactions: These provide access to C3-alkenyl indoles, extending the carbon chain at this position.
- Reduction/Oxidation: The aldehyde can be easily reduced to the corresponding alcohol (3-hydroxymethyl-5-iodoindole) using mild reducing agents like sodium borohydride (NaBH_4) or oxidized to the carboxylic acid (5-iodo-1H-indole-3-carboxylic acid) with oxidizing agents like silver(I) oxide (Ag_2O).

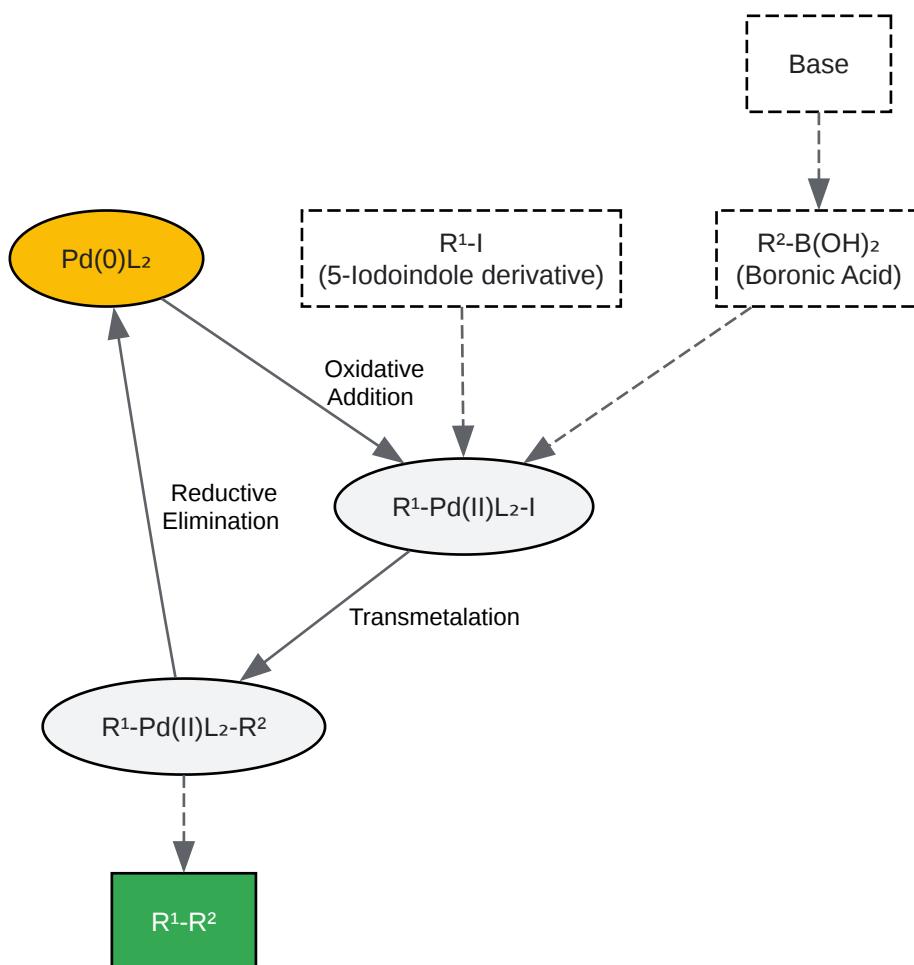
Reactions at the Indole Nitrogen (N1)

The N-H proton can be removed by a suitable base (e.g., NaH , K_2CO_3) to generate the indolide anion, a potent nucleophile.

- N-Alkylation/N-Arylation: The anion reacts with alkyl or aryl halides to furnish N-substituted derivatives. For example, N-benzylation can be achieved using benzyl bromide and a base like potassium carbonate.[4]
- N-Acylation/N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides (e.g., tosyl chloride) provides N-protected indoles. This is a crucial step in many synthetic sequences as it can alter the reactivity of the indole ring and prevent unwanted side reactions.

Palladium-Catalyzed Cross-Coupling at C5

The C5-Iodo group is the gateway to a vast array of complex structures via palladium-catalyzed cross-coupling reactions.[12] The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This enables the formation of new bonds that are otherwise difficult to construct.



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Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

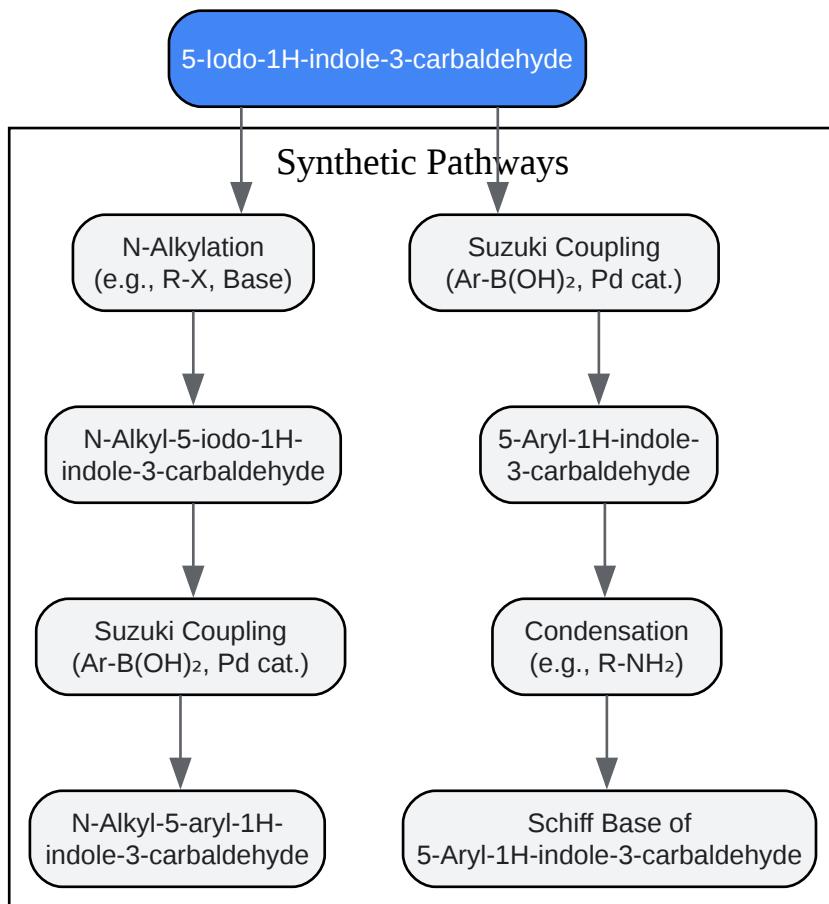
- Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base (e.g., Na_2CO_3 , K_3PO_4) to form C-C bonds. This is one of the most robust and widely used methods for constructing biaryl linkages.[4]
- Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) to form $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bonds, yielding 5-alkynylindoles.
- Heck Coupling: Reaction with alkenes to form 5-alkenylindoles.
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to 5-aminoindole derivatives.[13]

Experimental Protocol: Suzuki-Miyaura Coupling[4]

- Setup: In a sealed tube vial under an argon atmosphere, combine **5-Iodo-1H-indole-3-carbaldehyde** (0.15 mmol, 1.0 equiv), the desired phenylboronic acid (0.21 mmol, 1.4 equiv), sodium carbonate (0.29 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.015 mmol, 10 mol%).
- Solvent: Add a 4:1 mixture of 1,4-dioxane and water (2 mL).
- Reaction: Seal the vial and stir the reaction mixture at 80 °C for 12 hours.
- Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the residue by column chromatography to yield the 5-aryl-1H-indole-3-carbaldehyde product.

Applications as a Synthetic Intermediate

The true power of **5-Iodo-1H-indole-3-carbaldehyde** is realized in multi-step syntheses where its functional groups are manipulated sequentially to build molecular complexity. It serves as a precursor for a wide range of biologically active molecules, including analogues of natural products like Meridianin D, which exhibit antibiofilm activity.



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Caption: Synthetic utility illustrating sequential functionalization pathways.

Conclusion

5-Iodo-1H-indole-3-carbaldehyde is a testament to the power of strategic functionalization in organic synthesis. Its three orthogonal reactive sites provide chemists with a versatile and powerful platform for constructing complex molecular architectures. A thorough understanding of its synthesis and the nuanced reactivity of each functional group—the electrophilic aldehyde, the nucleophilic nitrogen, and the cross-coupling-receptive C-I bond—is essential for any researcher, scientist, or drug development professional working with indole-based compounds. The ability to selectively engage these sites opens the door to a vast chemical space, enabling the synthesis of novel therapeutics, functional materials, and chemical probes.

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